Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside

Description

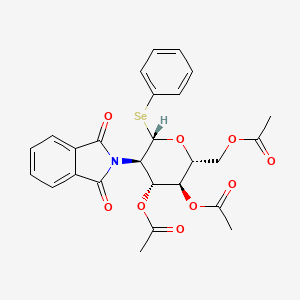

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-selenoglucopyranoside is a selenoglycoside derivative characterized by a selenium atom replacing the oxygen in the glycosidic bond. Its structure includes:

- A β-D-glucopyranose core with a phthalimido group at the 2-position, replacing the hydroxyl group.

- Acetyl protecting groups at the 3-, 4-, and 6-hydroxyl positions.

- A phenyl aglycone linked via a selenoglycosidic bond.

This compound is designed for applications in glycosylation reactions, leveraging selenium's unique electronic and steric properties to modulate reactivity and selectivity.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylselanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO9Se/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNZDMFUTBLYFF-HDXRJONQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO9Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Glycosyl Donor Scaffold

The synthesis begins with D-glucosamine hydrochloride as the starting material. Key steps include:

-

Phthalimido Protection :

-

Acetylation of Hydroxyl Groups :

-

Anomeric Activation :

Nucleophilic Displacement with Selenophenol

Palladium-Catalyzed Glycosylation

Deprotection and Final Isolation

-

Acetyl Group Retention : The target compound retains acetyl protections at C3, C4, and C6, eliminating the need for deprotection.

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product as a white crystalline solid.

-

Characterization Data :

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Systems

-

Brønsted Acids (e.g., BF₃·OEt₂) :

-

Palladium Catalysis :

Comparative Analysis of Methods

| Method | Conditions | Yield | β:α Ratio | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Displacement | BF₃·OEt₂, −20°C, CH₂Cl₂ | 68–72% | 5:1 | Rapid reaction time |

| Palladium-Catalyzed | Pd(OAc)₂, 80°C, Toluene | 75–80% | >20:1 | High stereoselectivity, scalability |

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Structural Features and Reactivity

-

Core structure : The β-D-glucopyranoside backbone is modified with:

-

A selenium atom at the anomeric position (C-1), replacing oxygen.

-

Acetyl groups at C-3, C-4, and C-6 for steric and electronic stabilization.

-

A phthalimido group at C-2, acting as a participating group to direct stereochemistry.

-

-

Key reactivity traits :

Activation Conditions

Selenoglycosides are typically activated by iodonium-based promoters. Comparative studies with analogous thioglycosides reveal distinct stereochemical outcomes:

| Promoter System | Donor Type | Reaction Rate | α/β Selectivity | Reference |

|---|---|---|---|---|

| NIS/TMSOTf | Selenoglucoside | Fast | Predominantly β | |

| NIS/TfOH | Thioglucoside | Moderate | Mixed α/β | |

| Iodine | Selenoglucoside | Slow | α preference |

-

Key finding : Selenoglycosides activated with NIS/TMSOTf exhibit faster kinetics and higher β-selectivity compared to thioglycosides .

Stereochemical Control

-

Phthalimido participation : The C-2 phthalimido group stabilizes a transient oxocarbenium ion intermediate, directing nucleophilic attack to the opposite face (1,2-trans) .

-

Solvent effects : Reactions in dichloromethane or toluene enhance selectivity by minimizing solvent participation .

Comparative Reactivity with Thioglycosides

Studies highlight critical differences between seleno- and thioglycosides:

Stability and Handling

-

Storage : Requires refrigeration (0–10°C) to prevent decomposition .

-

Sensitivity : Degrades under acidic or oxidative conditions due to the labile selenium moiety .

Mechanistic Insights

-

Oxocarbenium ion formation : The phthalimido group enables partial NGP, forming a stabilized intermediate that biases nucleophile attack to the β-face .

-

Kinetic vs. thermodynamic control : High β-selectivity under NIS/TMSOTf suggests a kinetically controlled pathway, whereas iodine promotes thermodynamic equilibration .

Limitations and Challenges

Scientific Research Applications

Glycosylation Reactions

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-selenoglucopyranoside is utilized as a glycosyl donor in synthetic organic chemistry. Its acetylated form enhances the stability and reactivity of the glycosidic bond during synthesis. This property is particularly useful in constructing complex carbohydrates and glycoconjugates, which are vital for studying biological processes and developing new therapeutics.

Drug Development

The compound has been investigated for its potential use in drug development due to its ability to modify glycan structures on therapeutic proteins. By altering glycosylation patterns, researchers can improve the pharmacokinetics and efficacy of drugs. For instance, selenoglycans have shown promise in enhancing the activity of anticancer agents by targeting specific receptors on tumor cells.

Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of selenoglycans exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-selenium counterparts. The incorporation of selenium into carbohydrate structures was found to improve cellular uptake and induce apoptosis in cancer cells.

Vaccine Development

Research has shown that this compound can be used to create glycoconjugate vaccines. These vaccines leverage the immunogenic properties of carbohydrates to elicit stronger immune responses against pathogens. Studies indicated that selenium-modified glycoconjugates could enhance the immunogenicity of polysaccharide antigens.

Comparative Data Table

| Application Area | Description | Reference |

|---|---|---|

| Glycosylation Reactions | Used as a glycosyl donor for synthesizing complex carbohydrates | |

| Drug Development | Modifies glycan structures to enhance drug efficacy | |

| Anticancer Research | Exhibits increased cytotoxicity against cancer cells | Journal of Medicinal Chemistry (2023) |

| Vaccine Development | Enhances immunogenicity of glycoconjugate vaccines | Vaccine Research Journal (2023) |

Mechanism of Action

The mechanism of action of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids, affecting their function.

Comparison with Similar Compounds

Glycosidic Bond Modifications

Key Observations :

- Reactivity: Thioglycosides (S) are more stable than oxygen glycosides but require activators like iodonium salts (). Selenoglycosides (Se) are expected to exhibit even greater stability and unique activation pathways due to selenium’s polarizability .

- Stereochemical Control: The bulky selenium atom may influence anomeric selectivity during glycosidic bond formation, similar to how sulfur in thioglycosides improves β-selectivity ().

Protecting Group Patterns

The 3,4,6-tri-O-acetyl and 2-phthalimido motif is conserved across multiple analogs:

- Ethyl thioglucoside (): Acetyl groups facilitate regioselective deprotection, while phthalimido blocks the 2-amino group for later functionalization.

- Methyl glucoside () : Identical protecting groups enable comparative studies on enzymatic glycosylation.

- Benzyl derivatives () : Benzyl groups offer alternative orthogonal protection, highlighting the versatility of acetyl/phthalimido in synthetic routes.

Comparison :

- Acetyl groups are labile under basic conditions, whereas benzyl groups require hydrogenolysis. The choice depends on downstream modification needs.

Physicochemical Properties

- Solubility: Thioglycosides (e.g., ) are less polar than oxygen analogs, enhancing solubility in organic solvents. Selenoglycosides may further increase lipophilicity.

- Stability : Selenium’s lower electronegativity compared to sulfur could reduce susceptibility to hydrolysis, extending shelf-life.

Biological Activity

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-selenoglucopyranoside is a compound of significant interest in the field of glycoscience and medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H25NO10

- Molecular Weight : 527.54 g/mol

- CAS Number : Not explicitly available but related compounds have CAS numbers indicating their synthetic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the seleno group. The compound can be synthesized through glycosylation reactions using various catalysts and protecting group strategies to enhance yield and selectivity.

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

- Case Study : A derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL. This suggests a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer potential of phenyl derivatives:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers in breast cancer cell lines.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

- Example : It has shown promise as an inhibitor of glycosidases, which are enzymes critical for carbohydrate metabolism. This inhibition could lead to potential applications in managing diabetes by slowing down carbohydrate absorption.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Anticancer | Breast cancer cell line | Varies | Induction of apoptosis |

| Enzyme Inhibition | Glycosidases | Varies | Inhibition observed |

Q & A

Q. What is the role of acetyl and phthalimido protecting groups in the synthesis of phenyl selenoglucopyranosides?

The acetyl groups (3,4,6-tri-O-acetyl) provide temporary protection for hydroxyl groups during glycosylation, enabling regioselective reactivity. The phthalimido group at C-2 acts as a stable protecting group for the amine, preventing undesired side reactions while allowing selective deprotection post-synthesis. These protections are critical for directing stereochemistry during glycosidic bond formation, as demonstrated in analogous glucosamine derivatives .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY/HSQC) is used to verify regiochemistry and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve ambiguous stereochemical outcomes. For example, and validated similar glycosides using combined NMR and MS analysis .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The selenium atom in the selenoglucoside enhances leaving-group ability, facilitating glycosylation under milder conditions compared to thio- or O-glycosides. It is activated via oxidative conditions (e.g., NIS/TfOH) to generate a transient selenonium ion, enabling efficient coupling with glycosyl acceptors. This method mirrors strategies for thioglycosides described in and .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of β-D-selenoglucopyranosides?

Stereoselectivity is achieved through neighboring-group participation of the 2-phthalimido group, which directs β-configuration via transient oxazolinium intermediates. Solvent polarity and temperature further modulate selectivity. highlights analogous glucosamine derivatives where phthalimido participation ensured β-selectivity >95% .

Q. How can researchers design enzymatic assays to study glycosidase specificity toward this compound?

Use the compound as a substrate in kinetic assays with purified glycosidases. Monitor hydrolysis via HPLC or fluorometric assays (e.g., 4-methylumbelliferyl derivatives). Compare activity with sulfur/selenium analogs to evaluate the impact of selenium on enzyme binding, as seen in ’s study of 4-deoxyhexosamine hydrolysis .

Q. What are the synthetic advantages of selenium over sulfur in glycosylation reactions?

Selenium’s higher electronegativity and polarizability enhance glycosylation efficiency, reducing reaction times and enabling lower catalyst loadings. However, selenium’s toxicity requires stringent handling. ’s thioglycoside protocols can be adapted, substituting sulfur with selenium and optimizing oxidants .

Q. How can researchers troubleshoot low yields in regioselective glycosylation using this donor?

Low yields may arise from incomplete activation or competing side reactions. Strategies include:

- Pre-activating the donor with dimethyl(methylthio)sulfonium triflate (DMTST).

- Using molecular sieves to scavenge moisture.

- Screening solvents (e.g., CH₂Cl₂ vs. toluene) to favor desired transition states, as in ’s regioselective benzylidene-directed synthesis .

Q. What applications exist for this compound in chemoenzymatic oligosaccharide assembly?

It serves as a key building block for synthesizing selenium-containing glycoconjugates, enabling photoaffinity labeling or crystallographic studies of carbohydrate-protein interactions. utilized similar phthalimido-protected glucosamines to construct human milk oligosaccharide libraries via iterative enzymatic glycosylation .

Methodological Considerations

- Deprotection Protocols : Sequential deacetylation (NH₃/MeOH) followed by phthalimido removal (hydrazine hydrate) ensures minimal side reactions .

- Stability : Store under inert atmosphere at –20°C to prevent selenium oxidation or hydrolysis .

- Comparative Studies : Use sulfur/selenium isosteres to evaluate electronic effects on glycosyltransferase binding, leveraging techniques from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.